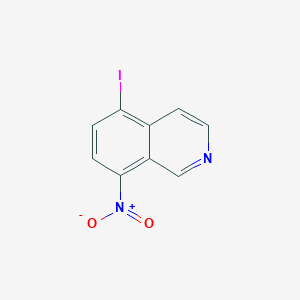

5-Iodo-8-nitroisoquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H5IN2O2 |

|---|---|

Peso molecular |

300.05 g/mol |

Nombre IUPAC |

5-iodo-8-nitroisoquinoline |

InChI |

InChI=1S/C9H5IN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H |

Clave InChI |

ALVIDXJKLLBKAG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])I |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Isoquinoline Scaffolds

Regioselective Construction of Halogenated and Nitrated Isoquinolines

The synthesis of 5-iodo-8-nitroisoquinoline presents a classic challenge in regioselectivity, requiring the controlled introduction of two different substituents onto the isoquinoline (B145761) core. The order of these functionalization steps is critical in directing the position of the incoming groups. The most logical and reported pathway involves the initial iodination of isoquinoline to form 5-iodoisoquinoline (B1339040), followed by the nitration of this intermediate.

Direct Iodination Strategies

The introduction of an iodine atom at the C5 position of the isoquinoline ring is a key first step. Direct C-H iodination methods are often preferred for their atom economy and procedural simplicity.

Direct C-H iodination of isoquinoline can be achieved with high regioselectivity for the C5 position. One effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source in the presence of a strong acid. researchgate.netresearchgate.net This approach provides a convenient route to 5-iodoisoquinoline with good yields. researchgate.netresearchgate.net The reaction conditions are crucial for achieving the desired regioselectivity and yield.

A study reported a method for the highly regioselective iodination of isoquinolines using N-Iodosuccinimide (NIS) to produce 5-iodoisoquinoline in yields ranging from 10% to 97%. researchgate.netresearchgate.net The use of trifluoromethanesulfonic acid (TfOH) was found to be a key promoter for this reaction, demonstrating good functional group compatibility. researchgate.netconsensus.app

Table 1: C-H Iodination of Isoquinoline to 5-Iodoisoquinoline

| Iodine Source | Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NIS | Trifluoromethanesulfonic Acid (TfOH) | Not specified | Not specified | up to 97 | researchgate.netresearchgate.net |

| NIS | Sulfuric Acid (H₂SO₄) | Sulfuric Acid | -25 to -18 | Not specified for iodo, but analogous bromo compound in good yield | orgsyn.org |

The direct C-H iodination with NIS in the presence of a strong acid is mechanistically an electrophilic aromatic substitution, which can be categorized under oxidative iodination approaches. The NIS, activated by the acid, generates a potent electrophilic iodine species that attacks the electron-rich carbocyclic ring of the isoquinoline.

While other oxidative systems, such as those employing sodium percarbonate as an oxidant with iodine, have been used for the iodination of various arenes, specific applications to achieve C5-iodination of isoquinoline are less commonly detailed. mdpi.com The NIS/acid system remains a well-documented and effective method for this transformation. researchgate.netresearchgate.net Research on the iodination of quinolines has shown that the reaction can proceed through either a radical or an electrophilic pathway, with the latter favoring C5 functionalization in certain substrates. rsc.orgrsc.orgresearchgate.net

The regioselectivity of the iodination of isoquinoline is governed by the electronic properties of the bicyclic system. Electrophilic substitution reactions on isoquinoline preferentially occur on the benzene (B151609) ring, specifically at the C5 and C8 positions. tutorsglobe.comshahucollegelatur.org.inimperial.ac.uk This is because the intermediates formed by attack at these positions are more stable, as the aromatic sextet of the pyridine (B92270) ring can be preserved in the resonance structures of the Wheland intermediate. quora.com

In the presence of a strong acid, the nitrogen atom of the isoquinoline is protonated, further deactivating the heterocyclic ring towards electrophilic attack. This directs the incoming electrophile, in this case, the iodonium (B1229267) ion generated from NIS, to the carbocyclic ring. The preference for C5 over C8 can be influenced by steric factors and the specific reaction conditions, but C5 is generally a major product. tutorsglobe.com The deactivating nitro group, when present at the 8-position, would further direct an incoming electrophile to the 5-position, although the initial iodination is performed on the unsubstituted isoquinoline.

Direct Nitration Strategies

With 5-iodoisoquinoline in hand, the subsequent step is the introduction of a nitro group at the C8 position.

While direct nucleophilic nitration techniques for isoquinoline systems exist, they typically result in nitration at the C1 position. koreascience.krdtic.mil For instance, a method involving potassium nitrite (B80452) and acetic anhydride (B1165640) in DMSO has been reported for the synthesis of 1-nitroisoquinoline. dtic.mil Vicarious Nucleophilic Substitution (VNS) is another powerful method for introducing substituents onto electron-deficient aromatic rings, but its application to introduce a nitro group at the C8 position of 5-iodoisoquinoline is not well-documented. organic-chemistry.org VNS has been studied for the amination of nitroquinolines and the methylation of 5-nitroisoquinoline (B18046). nih.govresearchgate.net

Given the directing effects of the existing iodo group and the inherent reactivity of the isoquinoline ring, electrophilic nitration is the more established and direct method to achieve the desired 8-nitro substitution on a 5-iodo-substituted isoquinoline. A well-established procedure for the synthesis of 5-bromo-8-nitroisoquinoline (B189721) involves the electrophilic nitration of 5-bromoisoquinoline (B27571) using potassium nitrate (B79036) in concentrated sulfuric acid. orgsyn.orgthieme-connect.de This methodology can be directly applied to the nitration of 5-iodoisoquinoline.

The electron-withdrawing, but ortho-, para-directing iodo group at C5, combined with the general preference for electrophilic attack at C5 and C8, directs the incoming nitro group to the C8 position.

Table 2: Electrophilic Nitration of 5-Haloisoquinoline to 5-Halo-8-nitroisoquinoline

| Substrate | Nitrating Agent | Acid | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromoisoquinoline | KNO₃ | H₂SO₄ | Room Temp | 99 | thieme-connect.de |

| 5-Bromoisoquinoline | Not specified | H₂SO₄ | Not specified | High | orgsyn.org |

This analogous reaction provides a strong basis for the synthesis of this compound from 5-iodoisoquinoline under similar electrophilic nitration conditions. Standard nitrating mixtures, such as fuming nitric acid in concentrated sulfuric acid at low temperatures, are also effective for the nitration of isoquinoline itself, typically yielding a mixture of 5-nitro and 8-nitro isomers. tutorsglobe.comshahucollegelatur.org.in

Electrophilic Nitration: Site Selectivity at C-5 and C-8

The electrophilic nitration of isoquinoline is a fundamental process that demonstrates the influence of the nitrogen heteroatom on the aromatic system's reactivity. Under typical nitrating conditions, such as a mixture of nitric acid and sulfuric acid, the reaction proceeds through the protonated isoquinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic ring, yielding a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. scribd.comarsdcollege.ac.inuomustansiriyah.edu.iqimperial.ac.uk The relative ratio of these isomers can be influenced by reaction conditions, but often results in a nearly equimolar mixture. stackexchange.com For instance, nitration of isoquinoline at 0°C can produce 5-nitroisoquinoline and 8-nitroisoquinoline. uomustansiriyah.edu.iq The reactivity of the isoquinolinium ion is significantly lower than that of naphthalene, a testament to the deactivating effect of the protonated nitrogen. stackexchange.com

The site selectivity for the C-5 and C-8 positions is a result of the electronic properties of the isoquinolinium ion. Attack at these positions allows for the preservation of the aromatic sextet in the pyridine ring in the intermediate Wheland complex, leading to greater stability compared to attack at other positions. quora.com

| Product | Position of Nitration | Typical Yield | Reference |

| 5-Nitroisoquinoline | C-5 | ~50% | stackexchange.com |

| 8-Nitroisoquinoline | C-8 | ~50% | stackexchange.com |

Nitration of Fused Isoquinoline Derivatives

The principles of electrophilic nitration extend to fused isoquinoline derivatives. The substitution pattern is dictated by the electronic nature of the existing substituents and the inherent reactivity of the fused ring system. For instance, in systems where the isoquinoline core is fused to other aromatic rings, the position of nitration will be directed to the most activated ring system, while still generally favoring positions analogous to C-5 and C-8 of the parent isoquinoline. The presence of activating or deactivating groups on the carbocyclic ring can further influence the regioselectivity of the nitration reaction.

Sequential Functionalization for Dihalo- and Nitro-Halo-Isoquinoline Frameworks

Strategic Order of Halogenation and Nitration

The synthesis of dihalo- and nitro-halo-isoquinolines, such as this compound, requires careful consideration of the order of functionalization. A common and effective strategy involves a one-pot procedure where halogenation is followed by nitration. orgsyn.orgorgsyn.org For example, the synthesis of 5-bromo-8-nitroisoquinoline can be achieved by first brominating isoquinoline to form 5-bromoisoquinoline, followed by nitration without the need for isolation of the intermediate. orgsyn.orgorgsyn.org This approach is advantageous as it avoids the handling of the intermediate and can be scaled up efficiently. orgsyn.orgorgsyn.org The initial halogenation at the C-5 position directs the subsequent nitration to the C-8 position. The synthesis of this compound can be achieved from 5-aminoisoquinoline (B16527) through a Sandmeyer reaction to introduce the iodo group, followed by nitration. researchgate.netwiley.com

Chemo- and Regioselective Control in Multi-Substituted Isoquinoline Synthesis

Achieving chemo- and regioselective control is paramount in the synthesis of polysubstituted isoquinolines. nih.govnih.govacs.org The strategic introduction of functional groups allows for the directed synthesis of specific isomers. In the context of this compound, the initial introduction of the iodine atom at the 5-position is crucial for directing the subsequent nitration to the 8-position. This is a clear example of how the regioselectivity of a subsequent reaction is controlled by the pre-existing substituent. The development of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions has further expanded the toolbox for the chemo- and regioselective synthesis of a wide variety of substituted isoquinolines. nih.govnih.govacs.org

Transition-Metal-Catalyzed Annulation and C-H Functionalization for Isoquinoline Core Formation

Palladium-Catalyzed Methodologies

Palladium-catalyzed reactions have become a cornerstone in the synthesis of the isoquinoline core and its derivatives, offering high efficiency and functional group tolerance. rsc.orgmdpi.comrsc.orgrsc.orgnih.govpnas.orgacs.orgacs.orgrsc.orgrsc.orgcapes.gov.brpnas.org These methodologies can be broadly categorized into annulation reactions for core formation and C-H functionalization for the introduction of substituents.

Palladium-catalyzed annulation reactions often involve the coupling of ortho-functionalized aryl precursors with suitable coupling partners. For instance, the α-arylation of ketones with ortho-haloaryl aldehydes or ketones, followed by cyclization, provides a versatile route to polysubstituted isoquinolines. nih.govpnas.orgpnas.org This approach allows for the convergent synthesis of complex isoquinolines from readily available starting materials. nih.govpnas.orgpnas.org Another powerful strategy involves the C-H activation/annulation of N-methoxy benzamides with allenes, affording hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com

Palladium-catalyzed C-H functionalization offers a direct and atom-economical way to introduce substituents onto the isoquinoline scaffold. rsc.orgrsc.org For example, the C-4 position of isoquinolines can be functionalized through the direct arylation of dihydroisoquinolines. rsc.orgrsc.org This method utilizes the directing effect of the nitrogen heteroatom to achieve regioselective C-H activation. rsc.orgrsc.org Furthermore, palladium-catalyzed tandem C-H allylation and intermolecular amination of benzylamines with allyl acetate (B1210297) provides a one-pot, two-step synthesis of 3-methylisoquinolines. acs.org

| Palladium-Catalyzed Reaction | Description | Key Features | Reference |

| α-Arylation of Ketones | Coupling of ketones with ortho-haloaryl aldehydes/ketones followed by cyclization. | Convergent, regioselective, tolerates various functional groups. | nih.govpnas.orgpnas.org |

| C-H Activation/Annulation | Reaction of N-methoxy benzamides with 2,3-allenoic acid esters. | Forms hydroisoquinolones, good yields, excellent regioselectivity. | mdpi.com |

| Direct Arylation | Regioselective C-H functionalization of dihydroisoquinolines at the C-4 position. | Atom-economical, direct functionalization. | rsc.orgrsc.org |

| Tandem C-H Allylation/Amination | One-pot reaction of benzylamines with allyl acetate. | Efficient synthesis of 3-methylisoquinolines. | acs.org |

Rhodium-Catalyzed Methodologies

Rhodium catalysts have proven exceptionally effective for C-H activation processes due to their unique reactivity and selectivity. snnu.edu.cn Cationic rhodium(III) complexes, in particular, are powerful catalysts for the oxidative annulation of C-H bonds with unsaturated coupling partners like alkynes and alkenes.

Rhodium(III)-catalyzed C-H activation offers an efficient route to isoquinolines and their derivatives, such as isoquinolinones. rsc.org These reactions often employ a directing group on the aromatic substrate to guide the catalyst to a specific C-H bond for activation. acs.orgnih.gov A common strategy involves the reaction of benzamides or aromatic ketoximes with alkynes. nih.govresearchgate.net The directing group, such as an N-methoxyamide or a hydrazone, acts as an internal oxidant, allowing the catalytic cycle to proceed without the need for external (often stoichiometric) oxidants. acs.orgnih.gov

The general catalytic cycle begins with a C-H metalation directed by the coordinating group to form a five-membered rhodacycle. This is followed by alkyne insertion, reductive elimination, and cyclization to furnish the heterocyclic product. nih.gov The development of protocols that use air as the sole oxidant and water as a solvent represents a significant advancement towards greener and more sustainable chemistry. researchgate.net While this methodology has a broad substrate scope, its application for the direct synthesis of a heavily substituted, electron-deficient target like this compound remains to be explored.

| Directing Group | Catalyst System | Oxidant | Key Features |

| Ketoxime | [RhCpCl₂]₂ / CsOAc | - | One-pot synthesis, highly regioselective. nih.gov |

| Hydrazone | [RhCpCl₂]₂ / AgSbF₆ | Internal (N-N cleavage) | External oxidant-free, forms C-C and C-N bonds. acs.orgnih.gov |

| N-Alkyl Benzamide | [Rh(C₅Me₅)Cl₂]₂ | Air (O₂) | Green protocol in aqueous medium, product precipitates. researchgate.net |

| Benzimidate | Rh(III) catalyst | - | High atom economy, reaction with carbenoids. sioc-journal.cn |

Table 2. Overview of Rhodium-Catalyzed Methodologies for Isoquinoline Synthesis.

A frontier in C-H activation is the development of atroposelective methods to synthesize axially chiral biaryl compounds, which are important scaffolds in chiral ligands and bioactive molecules. Rhodium catalysis has been instrumental in this area. Enantioselective synthesis of axially chiral 1-aryl isoquinolines has been achieved through the de novo construction of the isoquinoline ring via C-H activation/annulation of aromatic imines with alkynes. nih.gov This is accomplished using a chiral rhodium catalyst.

Furthermore, the direct atroposelective C-H/C-H cross-coupling of existing 1-aryl isoquinoline derivatives with electron-rich heteroarenes has been realized. acs.org This dual C-H functionalization is achieved through the synergistic action of a chiral CpRh(III) complex and a chiral carboxylic acid additive, yielding products with excellent enantioselectivity. acs.org While these methods are designed for creating specific chiral axes and typically involve aryl-substituted isoquinolines, they underscore the high level of control achievable with modern rhodium catalysis. The principles could potentially be adapted for functionalizing a pre-formed this compound core if a suitable coupling partner and reaction site were available.

Ruthenium-Catalyzed Methodologies

Ruthenium catalysts have emerged as a cost-effective and highly selective alternative to rhodium for C-H activation/annulation reactions. ajgreenchem.com They exhibit remarkable regioselectivity and are effective in promoting sustainable chemical transformations. niscpr.res.in

A prominent strategy in ruthenium catalysis involves the use of hydrazones as directing groups that enable C-H activation and subsequent annulation with alkynes through N-N bond cleavage. thieme-connect.comthieme-connect.com This approach is redox-neutral, as the directing group itself acts as an internal oxidant, thus avoiding the need for external additives and reducing waste. thieme-connect.com

Protocols have been developed using microwave assistance in green, biodegradable solvents like polyethylene (B3416737) glycol (PEG), which allows for rapid synthesis and catalyst recycling. niscpr.res.inthieme-connect.com For example, the reaction of N-Cbz hydrazones with internal alkynes using a Ru(II) catalyst proceeds smoothly with a broad substrate scope and high functional group tolerance. thieme-connect.comthieme-connect.com This robust methodology, which successfully creates both C-C and C-N bonds in a single operation, represents a powerful and environmentally benign route to the isoquinoline core. researchgate.net The high tolerance for various substituents suggests that a properly designed hydrazone precursor could potentially be a viable substrate for synthesizing complex isoquinolines, although direct application to this compound has not been documented.

Regioselective Aspects in Ruthenium-Catalyzed Isoquinoline Synthesis

Ruthenium-catalyzed reactions have emerged as a cost-effective and highly regioselective alternative to other transition metals for the synthesis of substituted isoquinolines. organic-chemistry.orgacs.org These methods often proceed via C-H bond activation, offering a direct route to complex isoquinolines from readily available starting materials. organic-chemistry.orgbohrium.com

A prominent strategy involves the cyclization of aromatic or heteroaromatic ketoximes with various alkynes. organic-chemistry.orgacs.org The use of a catalytic system, typically comprising [{RuCl₂(p-cymene)}₂] and a sodium acetate (NaOAc) co-catalyst, facilitates the reaction with good to excellent yields. organic-chemistry.orgacs.org A key advantage of this ruthenium-based approach is its remarkable regioselectivity, even when employing unsymmetrical alkynes, a challenge for similar rhodium-catalyzed systems. organic-chemistry.orgacs.org The regioselectivity is influenced by both steric and electronic factors, generally favoring the less hindered C-H bond for activation. organic-chemistry.org Research has demonstrated that this methodology is compatible with a wide array of functional groups and can be applied to both internal and terminal alkynes. acs.org Another approach describes the highly regioselective cyclization of substituted N-methoxy benzimidoyl halides with alkynes, catalyzed by ruthenium in the presence of cesium acetate (CsOAc), to produce 1-halo and 1-alkoxy substituted isoquinolines. rsc.org

| Catalyst System | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| [{RuCl₂(p-cymene)}₂] / NaOAc | Aromatic/Heteroaromatic Ketoximes and Alkynes | High regioselectivity with unsymmetrical alkynes; cost-effective compared to rhodium. | organic-chemistry.orgacs.org |

| Ru(II) / Cs₂CO₃ / Cu(OTf)₂ | Benzyl/Benzoyl Isocyanates and Diaryl Alkynes | Efficient for highly substituted isoquinolines/isoquinolones via oxidative annulation. | rsc.orgrsc.org |

| [{RuCl₂(p-cymene)}₂] / CsOAc | N-methoxy Benzimidoyl Halides and Alkynes | Provides regioselective access to 1-halo-substituted isoquinolines. | rsc.org |

| Ruthenium(II) | 2H-Imidazoles and Alkynes | Tandem C-H activation/cyclization/hydrolysis cascade to form α-ketone-isoquinolines. | nih.gov |

Copper and Cobalt-Catalyzed Methodologies

Copper and cobalt catalysts offer versatile and powerful platforms for constructing isoquinoline derivatives, often demonstrating tolerance to a broad range of functional groups, including those present in this compound.

Copper-Catalyzed Synthesis: Copper catalysis is widely employed for C-N bond formation and the synthesis of heterocyclic compounds. chim.it Methodologies for quinoline (B57606) and isoquinoline synthesis often involve tandem or cascade reactions. rsc.org For instance, a copper-mediated tandem reaction can achieve the synthesis of 2-aminoquinolines through a Knoevenagel condensation of an ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization. rsc.org While many applications focus on quinazolinones and other related heterocycles, the fundamental principles of copper-catalyzed cross-coupling and amination are central to building complex nitrogen-containing scaffolds. chim.itbeilstein-journals.org

Cobalt-Catalyzed Synthesis: Cobalt-catalyzed C-H activation has become a prominent strategy for the synthesis of isoquinolines. chim.it These methods can utilize a traceless directing group, such as picolinamide, for the oxidative annulation of benzylamides with alkynes. nih.govresearchgate.net A key advantage is the high functional group tolerance, with studies showing that substrates bearing bromo-, nitro-, and iodo- groups are well-tolerated in related C-H activation reactions. chim.it This suggests the potential applicability of such methods for synthesizing highly functionalized isoquinolines. The reactions often proceed with excellent regioselectivity and can utilize oxygen as a terminal oxidant, making the process more environmentally benign. nih.gov

Nickel-Catalyzed Annulation Reactions

Nickel-catalyzed annulation reactions provide a highly efficient and rapid method for synthesizing substituted isoquinolines. acs.org This approach typically involves the reaction of 2-halobenzaldimines (e.g., from 2-iodobenzaldehydes) with a variety of alkynes. acs.orgthieme-connect.de

Compared to similar palladium-catalyzed reactions, nickel-based systems are often more efficient, demonstrating faster reaction rates and a broader substrate scope, particularly with different types of alkynes. acs.org The method exhibits very high regioselectivity and is tolerant of numerous functional groups, making it a powerful tool for generating diverse isoquinoline derivatives. acs.orgdntb.gov.ua The reactions proceed under relatively mild conditions and utilize less expensive nickel catalysts. acs.org While direct synthesis of this compound via this method is not explicitly documented, the tolerance for halogenated starting materials and the ability to incorporate diverse alkyne partners highlight its potential for creating complex isoquinoline structures. acs.orgnih.gov

Metal-Free and Photochemical Approaches to Isoquinoline Derivatization

Beyond metal catalysis, metal-free and light-promoted reactions have gained prominence for their unique reactivity and often milder reaction conditions. In this context, this compound serves as a key substrate for studying highly reactive intermediates.

Radical-Mediated Cyclization and Functionalization

The compound this compound is a well-documented precursor for the generation of the 5,8-didehydroisoquinolinium cation, an analogue of para-benzyne, which is a highly reactive biradical species. wiley.comresearchgate.net This cation is generated in the gas phase through ion-trap collision-activated dissociation. wiley.com The study of such biradicals is crucial for understanding reaction mechanisms in aromatic chemistry. Research has shown that the 5,8-didehydroisoquinolinium cation can be generated and its subsequent reactions, such as with dimethyl disulfide, can be examined using tandem mass spectrometry. researchgate.net This radical-mediated pathway demonstrates a key application of this compound as a tool for fundamental chemical research rather than as a synthetic target of these methods.

Visible Light-Promoted Synthetic Transformations

Visible light-promoted reactions offer a green and efficient avenue for synthesizing complex molecules. rsc.org These methods often rely on photoredox catalysis to generate radical intermediates under exceptionally mild conditions. rsc.orgacs.org While the direct synthesis of this compound using these methods is not a focus of existing literature, the compound itself is utilized in photochemical studies. researchgate.net

Specifically, the 5,8-didehydroisoquinolinium cation can be generated photochemically, linking radical-mediated and photochemical approaches. researchgate.net Broader research in this area has developed synthetic strategies for a variety of multi-substituted isoquinoline derivatives using visible light to promote reactions between components like vinyl isocyanides and diaryliodonium salts at room temperature. rsc.orgrsc.orgscilit.com Other metal-free, visible-light-promoted methods include the sulfonylation/cyclization to access fused isoquinoline derivatives, demonstrating the power of light as a traceless reagent in modern organic synthesis. nih.gov

| Precursor | Method of Activation | Reactive Intermediate Generated | Research Application | Reference |

|---|---|---|---|---|

| This compound | Ion-trap collision-activated dissociation (gas phase) | 5,8-didehydroisoquinolinium cation (a para-benzyne biradical) | Studying the gas-phase reactivity of biradicals with reagents like dimethyl disulfide. | wiley.com |

| This compound | Photolysis (conceptual link) | 5,8-didehydroisoquinolinium cation | Examining the reactions of a protonated para-benzyne in the gas phase, analogous to neutral isomers in solution. | researchgate.net |

Green Chemistry Principles in Isoquinoline Synthesis

The application of green chemistry principles to the synthesis of isoquinolines is an active area of research, aiming to reduce the environmental impact of chemical processes. researchgate.netstmjournals.com These principles can be applied to the potential synthesis of this compound.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of environmentally benign alternatives. stmjournals.comnih.gov

Water: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides, demonstrating high atom economy and functional group tolerance. semanticscholar.org

Polyethylene Glycol (PEG): PEG is a biodegradable and non-volatile solvent that has been successfully used in the ruthenium-catalyzed synthesis of isoquinolines. researchgate.net Microwave-assisted synthesis in PEG further enhances the green credentials of the process by reducing reaction times. researchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable and have low volatility, making them attractive green solvents.

Solvent-Free Reactions: Conducting reactions without a solvent, for instance using microwave irradiation, represents an even greener approach by completely eliminating solvent waste. frontiersin.org

The following table summarizes some environmentally benign solvents used in isoquinoline synthesis.

| Solvent | Reaction Type | Advantages |

| Water | Copper-catalyzed cyclization | Non-toxic, non-flammable, high atom economy |

| PEG-400 | Ruthenium-catalyzed C-H/N-N activation | Biodegradable, recyclable catalyst system |

| Deep Eutectic Solvents | General synthesis | Biodegradable, low volatility |

| None (Solvent-free) | Microwave-assisted multicomponent reactions | No solvent waste, often faster reactions |

Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.govacs.org Step-efficient reactions, which reduce the number of synthetic steps, also contribute to greener processes by minimizing waste and energy consumption.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently atom-economical and step-efficient. The one-pot synthesis of quinoline derivatives from resorcinol, aromatic aldehydes, β-ketoesters, and amines under solvent-free conditions is an excellent example of this approach. frontiersin.org

Tandem and Cascade Reactions: These reactions involve two or more sequential transformations in a single pot without the isolation of intermediates. The synthesis of isoquinoline-derived diene esters from enynones and isoquinoline-N-oxides proceeds via a [3+2]-cycloaddition and isoxazole (B147169) ring-opening followed by a nih.govsemanticscholar.org-sigmatropic rearrangement, forming multiple bonds in one sequence. nih.govacs.org

C-H Activation/Functionalization: Direct functionalization of C-H bonds avoids the need for pre-functionalized substrates, thus reducing the number of synthetic steps and improving atom economy. Ruthenium-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides is a modern approach to isoquinoline synthesis. researchgate.net

The table below illustrates the atom economy of different synthetic approaches to isoquinoline scaffolds.

| Reaction Type | Key Features | Atom Economy |

| Multicomponent Reactions | Three or more reactants in one pot | High |

| Tandem [3+2] Cycloaddition/Rearrangement | Multiple bond formations in one sequence | High |

| C-H Activation/Annulation | Avoids pre-functionalization | High |

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and be used in small amounts. The development of catalysts that can be easily recovered and reused further enhances the sustainability of a process.

Homogeneous Recyclable Catalysts: Ruthenium(II) in PEG-400 has been employed as a homogeneous catalyst for isoquinoline synthesis. researchgate.net The catalyst can be recovered by simple extraction and reused multiple times without significant loss of activity.

Heterogeneous Catalysts: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture by filtration. While not specifically reported for this compound, the development of such catalysts for nitration and halogenation reactions is a key area of green chemistry research. acs.orgresearchgate.net For instance, solid acid catalysts are being explored as alternatives to corrosive and hazardous acids in nitration reactions. researchgate.net

Nanoparticle Catalysis: The use of metal nanoparticles as catalysts is a growing field. Their high surface-area-to-volume ratio often leads to high catalytic activity. The development of reusable nanoparticle catalysts for the synthesis of isoquinoline derivatives is an active area of research.

The following table provides examples of reusable catalytic systems in isoquinoline synthesis.

| Catalyst System | Reaction | Reusability |

| Ru(II) in PEG-400 | C-H/N-N activation | Yes, via extraction |

| Solid Acid Catalysts (e.g., Zeolites) | Nitration (general) | Yes, via filtration |

Spectroscopic and Computational Characterization of 5 Iodo 8 Nitroisoquinoline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized 5-iodo-8-nitroisoquinoline and in analyzing the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the case of substituted isoquinolines, ¹H and ¹³C NMR spectra provide crucial information about the position and electronic effects of substituents like the iodo and nitro groups.

For isoquinoline (B145761) derivatives, proton (¹H) and carbon (¹³C) NMR spectra are typically recorded at frequencies of 400 MHz and 100 MHz, or 500 MHz and 125 MHz, respectively. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, commonly deuterated chloroform (B151607) (CDCl₃), where the residual solvent peak is used as an internal standard (δ 7.26 ppm for ¹H NMR and δ 77.04 ppm for ¹³C NMR). rsc.org

In the ¹H NMR spectrum of a related compound, 4-bromo-5-nitroisoquinoline (B183170), the aromatic protons appear as distinct signals. acs.org For instance, the proton at the 1-position (H-1) typically appears as a singlet at a downfield chemical shift, around δ 9.53 ppm in DMSO-d₆, due to the deshielding effect of the adjacent nitrogen atom. acs.org Other protons on the isoquinoline ring system also exhibit characteristic chemical shifts and coupling constants that allow for their unambiguous assignment. acs.org

The following table summarizes representative ¹H NMR data for a similar compound, 4-bromo-5-nitroisoquinoline, which helps in understanding the expected spectral features for this compound.

Interactive Data Table: ¹H NMR Data for 4-Bromo-5-nitroisoquinoline in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.53 | s | - |

| H-3 | 8.92 | s | - |

| H-6 | 8.55 | d | 8.0 |

| H-7 | 8.41 | d | 7.6 |

| H-8 | 7.94 | t | 7.8 |

Note: Data is for 4-bromo-5-nitroisoquinoline and serves as an illustrative example. "s" denotes singlet, "d" denotes doublet, and "t" denotes triplet. acs.org

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. This is particularly valuable in synthetic chemistry to confirm the successful formation of the target molecule and to rule out the presence of impurities. Techniques like Electrospray Ionization (ESI) are commonly employed. rsc.org

For instance, in the synthesis of related nitroisoquinoline derivatives, HRMS is used to confirm the mass of the product. The calculated mass (calcd) for the protonated molecule [M+H]⁺ is compared with the experimentally found mass. rsc.orgacs.org A close match between these values provides strong evidence for the proposed molecular formula.

For example, the HRMS data for 4-bromo-5-nitroisoquinoline shows a calculated m/z for [M+H]⁺ of 252.9607, with the found value being 252.9606, confirming its elemental composition. acs.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS can also be used to study reaction mechanisms by detecting and identifying reaction intermediates. researchgate.net

Solid-State Structural Determination

While NMR and mass spectrometry provide information about the connectivity and composition of a molecule, X-ray crystallography offers a definitive three-dimensional structure in the solid state.

X-ray Crystallography of this compound and Analogues

For example, the crystal structure of a related compound, 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, has been determined, revealing details about its molecular conformation and hydrogen bonding patterns. researchgate.net Similarly, the crystal structure of the methyl ester of 2-((1-oxo-1,2-dihydroisoquinolin-5-yl)amino)acetic acid confirmed the connectivity and stereochemistry of the molecule. bath.ac.uk In the crystal lattice of this analogue, isoquinolin-1-one molecules form hydrogen-bonded pairs. bath.ac.uk Such studies on related structures are critical for building a comprehensive understanding of how the iodo and nitro substituents in this compound might influence its solid-state packing and intermolecular interactions.

Photophysical Properties and Electronic Transitions

The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. UV-Vis and fluorescence spectroscopy are key techniques for probing these properties.

UV-Vis Absorption and Fluorescence Emission Spectroscopy

The synthesis and study of various quinoline (B57606) and isoquinoline derivatives, including those with donor-acceptor substituents, have been motivated by their interesting photophysical properties. researchgate.net The presence of both an electron-donating iodo group and an electron-withdrawing nitro group on the isoquinoline framework of this compound suggests the potential for intramolecular charge transfer (ICT) characteristics.

Studies on related compounds have shown that their absorption and emission maxima, fluorescence lifetimes, and quantum yields can be measured to characterize their photophysical behavior. researchgate.net While specific UV-Vis absorption and fluorescence data for this compound were not found in the provided results, the investigation of analogous systems indicates that such compounds are of interest for their optical properties. For example, the fluorescence properties of a tetracyclic imide derived from an isoquinolone were investigated, although the specific compound showed dissociation at low concentrations. whiterose.ac.uk

The following table provides a hypothetical representation of the type of data that would be collected in a photophysical study of this compound.

Interactive Data Table: Hypothetical Photophysical Data for this compound

| Property | Value | Unit |

| Absorption Maximum (λabs) | (Not available) | nm |

| Molar Absorptivity (ε) | (Not available) | M⁻¹cm⁻¹ |

| Emission Maximum (λem) | (Not available) | nm |

| Fluorescence Quantum Yield (Φf) | (Not available) | - |

| Fluorescence Lifetime (τ) | (Not available) | ns |

Molar Absorptivity, Stokes Shift, and Fluorescence Quantum Yield Determination

The photophysical properties of isoquinoline derivatives, such as molar absorptivity (ε), Stokes shift, and fluorescence quantum yield (Φf), are crucial for their application in areas like fluorescent probes and organic light-emitting diodes (OLEDs). While specific quantitative data for this compound is not extensively documented in the literature, the behavior of analogous isoquinoline compounds provides significant insight.

The molar absorptivity defines how strongly a chemical species absorbs light at a given wavelength. For related pyrrolo[2,3-c]isoquinolines, absorption bands are observed around 255 nm and 345 nm, with absorptivity coefficients (ε) reaching up to 21,000 M⁻¹ cm⁻¹. acs.org The Stokes shift, which is the difference between the maximum wavelength of absorption and the maximum wavelength of emission, is a key characteristic of fluorescent molecules. Studies on pyrrolo[2,3-c]isoquinolines have reported good Stokes shifts in various solvents. acs.org For instance, certain imidazo[5,1-a]isoquinolines exhibit Stokes shifts as large as 206 nm. researchgate.net

Fluorescence quantum yield (Φf) measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The substitution pattern on the isoquinoline core dramatically influences the quantum yield. uni-giessen.descispace.com For example, in a series of imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines, quantum yields were found to be highly dependent on the mesomeric effect of the substituents, with a maximum yield of 48% observed for a derivative with an optimized substitution pattern. researchgate.netuni-giessen.de The quantum yield is often determined relative to a known standard, such as anthracene (B1667546) (Φf = 0.28 in ethanol) or 9,10-diphenylanthracene. acs.orgwhiterose.ac.uk The presence of heavy atoms like iodine can sometimes lead to quenching of fluorescence, while π-system conjugation is known to potentially increase the quantum yield. whiterose.ac.uk

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| Imidazo[5,1-a]isoquinolines | Not specified | 431 - 446 | up to 48% | researchgate.netuni-giessen.de |

| Pyrrolo[2,3-c]isoquinolines | ~255 and ~345 | ~400 | Appreciable for some derivatives | acs.org |

Solvatochromic and Halochromic Behavior Investigations

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where there is a significant change in dipole moment between the ground and excited states, such as those capable of intramolecular charge transfer (ICT). For various functionalized isoquinoline and related heterocyclic systems, a notable red shift (bathochromic shift) in the emission maximum is observed as the polarity of the solvent increases. acs.org This indicates a stabilization of the more polar excited state in polar solvents.

Halochromism is the phenomenon where a substance changes color in response to a change in pH. This behavior is characteristic of molecules containing acidic or basic functional groups. The isoquinoline core contains a nitrogen atom which can be protonated in acidic conditions. This protonation alters the electronic distribution within the aromatic system, leading to shifts in the absorption and emission spectra. For example, a fluorescent chemosensor based on a different heterocyclic system demonstrated that deprotonation events, facilitated by changes in pH, can lead to enhanced fluorescence intensity and a hypsochromic (blue) shift. researchgate.net Given the presence of the basic nitrogen atom in its isoquinoline ring, this compound is expected to exhibit halochromic properties.

Intramolecular Charge Transfer (ICT) in Nitro- and Iodo-Isoquinolines

Intramolecular charge transfer (ICT) is a process where an electron moves from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. ossila.com This creates a charge-separated excited state (D⁺-A⁻) which is more polar than the ground state. ossila.com The structure of this compound, featuring an electron-withdrawing nitro group (-NO₂) and an isoquinoline ring system that can act as the donor, is conducive to ICT.

Upon excitation with light, an electron can be promoted from the donor (the isoquinoline π-system) to the acceptor (the nitro group), forming an ICT state. ossila.com This charge redistribution is a key factor in the photophysical behavior of such molecules. acs.org In some systems, this process can be accompanied by a change in molecular geometry, leading to a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov In the TICT state, the donor and acceptor moieties twist relative to each other, which can lead to a further red-shifted emission or non-radiative decay. nih.gov Computational models of related nitro-aromatic compounds have shown that the orientation of the nitro group can significantly enhance the ICT process. vulcanchem.com The presence of the iodo and nitro substituents on the isoquinoline core establishes the donor-acceptor framework necessary for this important photophysical phenomenon.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound and its derivatives, DFT calculations have been instrumental in providing mechanistic insights. wiley.com These calculations are used to determine optimized molecular geometries and to compute various electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). innovareacademics.in The energy and distribution of these frontier orbitals are fundamental to understanding a molecule's reactivity and spectroscopic properties. researchgate.net Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. innovareacademics.in Studies on this compound have utilized DFT to probe its role as a precursor for generating radical species in the gas phase. wiley.comresearchgate.net The reactivity of these species was rationalized by calculating their vertical electron affinities, a measure of the energy released when an electron is added to the molecule. wiley.comrsc.org

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides essential tools for elucidating complex reaction mechanisms and characterizing the high-energy transition states that are often difficult to observe experimentally. Theoretical studies have been crucial in understanding the gas-phase chemistry of ions derived from this compound.

Specifically, this compound has been used as a precursor to generate the 5,8-didehydroisoquinolinium cation, a type of para-benzyne biradical, in a mass spectrometer. researchgate.net Quantum chemical calculations were performed to probe the mechanism of this transformation. wiley.comresearchgate.net In an analogous quinoline system, theoretical studies detailed a multi-step mechanism involving the initial cleavage of the nitro group, followed by rearrangement and subsequent elimination of the iodine atom to form the final biradical species. wiley.com

Furthermore, quantum chemical calculations have been used to model the transition states of reactions involving these biradicals. For instance, studies on the hydrogen atom abstraction reactions of various didehydroisoquinolinium cations have used calculations to determine the structure of the transition states and to understand how factors like hydrogen bonding can influence reactivity. rsc.org These theoretical investigations are indispensable for interpreting experimental results and building a detailed picture of reaction pathways at the molecular level.

Molecular Orbital Analysis of Substituent Effects on Isoquinoline Core

The electronic properties of the isoquinoline core are significantly modulated by its substituents. The iodo and nitro groups in this compound exert powerful electronic effects that can be analyzed through molecular orbital theory.

The nitro group at the 8-position is a strong electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative resonance effect (-M). The iodine atom at the 5-position is also electron-withdrawing via its inductive effect, though it can act as a weak electron-donating group through resonance (+M) via its lone pairs.

These substituent effects directly impact the frontier molecular orbitals (HOMO and LUMO). Electron-withdrawing groups generally lower the energy of both the HOMO and LUMO. The strong electron-withdrawing nature of the nitro group is expected to significantly lower the LUMO energy of this compound, making the molecule more susceptible to nucleophilic attack and reduction. innovareacademics.in DFT calculations on substituted imidazo[5,1-a]isoquinolines have shown that electron-withdrawing substituents contribute significantly to the LUMO density. uni-giessen.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, photophysical properties, and kinetic stability. researchgate.net By modifying the energies and spatial distributions of the molecular orbitals, the iodo and nitro substituents precisely tune the chemical and electronic character of the isoquinoline core.

Role As a Synthetic Intermediate and in Advanced Materials Science

5-Iodo-8-nitroisoquinoline as a Versatile Synthetic Building Block

The strategic placement of the iodo and nitro substituents on the isoquinoline (B145761) core makes this compound a highly sought-after intermediate in synthetic organic chemistry. The iodine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, while the nitro group at the 8-position can be readily transformed into other functional groups, further expanding its synthetic utility.

Precursor for Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryl compounds. This compound can be effectively coupled with various arylboronic acids to introduce a wide range of substituents at the 5-position of the isoquinoline ring. nus.edu.sgnih.gov This reaction is crucial for the synthesis of 3-aryl-5-substituted-isoquinolin-1-ones, which have been identified as potent and selective inhibitors of tankyrases, enzymes implicated in cancer. nus.edu.sg The development of efficient Suzuki coupling protocols has enabled the creation of libraries of these compounds for structure-activity relationship (SAR) studies. nus.edu.sg

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction has been employed with iodo-substituted isoquinolines to introduce alkynyl moieties, which are valuable precursors for the synthesis of more complex heterocyclic systems. acs.orgresearchgate.net The reactivity of the iodo-substituent in compounds like 2-bromo-4-iodo-quinoline demonstrates the preferential reaction at the more reactive iodide site in Sonogashira couplings. libretexts.org

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, provides another avenue for the functionalization of the isoquinoline core. researchgate.net Although direct examples involving this compound are less common in the provided literature, the general applicability of the Heck reaction to iodo-substituted heterocycles suggests its potential for introducing alkenyl groups at the 5-position. bath.ac.uk

The following table summarizes the key cross-coupling reactions involving iodo-substituted isoquinolines:

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst, Base | 5-Aryl-8-nitroisoquinoline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-8-nitroisoquinoline |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-8-nitroisoquinoline |

Integration into Complex Polycyclic Heterocycles

The functional handles on this compound serve as starting points for the construction of more elaborate polycyclic and heterocyclic frameworks. The nitro group can be reduced to an amino group, which can then participate in various cyclization reactions to form fused ring systems. mit.edu For instance, the resulting 5-amino-8-nitroisoquinoline or its derivatives can be precursors to novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Furthermore, the strategic introduction of substituents via cross-coupling reactions at the 5-position can be followed by intramolecular cyclization reactions to generate complex, multi-ring systems. This approach is instrumental in the synthesis of natural product analogues and novel heterocyclic scaffolds.

Contribution to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. This compound is an excellent scaffold for DOS due to the orthogonal reactivity of its iodo and nitro groups. The iodo group can be functionalized through a variety of cross-coupling reactions, while the nitro group can be converted to a range of other functionalities, such as amines, amides, and other nitrogen-containing groups. This dual reactivity allows for the rapid generation of a library of diverse isoquinoline derivatives with a wide range of electronic and steric properties, which is highly valuable for drug discovery and chemical biology research.

Applications in Materials Science

The unique electronic properties of the isoquinoline ring system, further modulated by the iodo and nitro substituents, make this compound an attractive building block for the design and synthesis of advanced materials with specific conductive and optical properties.

Development of Conductive and Optical Materials

The extended π-system of the isoquinoline core, when incorporated into larger conjugated structures, can lead to materials with interesting electronic and photophysical properties. The ability to functionalize this compound through cross-coupling reactions allows for the systematic tuning of these properties. For example, the introduction of electron-donating or electron-accepting groups at the 5-position can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's conductivity and absorption/emission characteristics. bldpharm.com This makes it a potential component in the development of organic semiconductors, dyes for solar cells, and fluorescent probes. bldpharm.coma2bchem.com

Utilization as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The nitrogen atom in the isoquinoline ring of this compound can act as a coordination site for metal ions, making it a potential ligand for the construction of novel MOFs. rsc.org The functional groups on the isoquinoline backbone can be used to tune the properties of the resulting MOF, such as its porosity, stability, and catalytic activity. rsc.org The ability to pre-functionalize the ligand with iodo and nitro groups before MOF assembly offers a route to create frameworks with tailored chemical environments within their pores, which could be exploited for applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Current Challenges and Future Research Perspectives

Development of Highly Stereoselective Synthesis for Substituted Isoquinolines

A primary challenge in the synthesis of isoquinoline-based compounds, particularly for pharmaceutical applications, is the control of stereochemistry. Many biologically active isoquinoline (B145761) alkaloids possess a chiral center at the C-1 position of a tetrahydroisoquinoline (THIQ) core. nih.gov The development of highly stereoselective synthetic methods is therefore a critical area of research.

Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain foundational for building the isoquinoline core. ijpsjournal.com Modern strategies focus on rendering these classic transformations asymmetric. One successful approach involves the Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline, followed by an asymmetric reduction of the C=N double bond to establish the C-1 stereocenter. acs.orgclockss.org This reduction can be achieved with high enantioselectivity using chiral reducing agents or through catalytic hydrogenation with chiral catalysts, such as those based on ruthenium or rhodium. clockss.orgresearchgate.net

Another key strategy is the diastereoselective Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone. acs.org By using a chiral auxiliary on the amine or a chiral catalyst, chemists can direct the cyclization to favor one stereoisomer. acs.org Natural amino acids are often employed as chiral starting materials to introduce the initial stereochemistry. clockss.org

Future perspectives in this area involve the discovery of more efficient and versatile catalysts that can operate under mild conditions with a broad range of substrates, minimizing the need for protecting groups and reducing waste.

Table 1: Comparison of Stereoselective Synthesis Strategies for Isoquinolines

| Strategy | Description | Advantages | Challenges |

| Bischler-Napieralski / Asymmetric Reduction | Cyclization to a dihydroisoquinoline followed by enantioselective reduction of the imine. acs.org | Widely applicable; high enantioselectivities achievable with modern catalysts. researchgate.net | Requires a two-step sequence; optimization of the reduction step is crucial. |

| Asymmetric Pictet-Spengler Reaction | Acid-catalyzed condensation of a β-arylethylamine and an aldehyde using chiral auxiliaries or catalysts. acs.org | One-pot procedure; biomimetic approach. | Substrate scope can be limited; removal of chiral auxiliaries adds steps. |

| Chiral Auxiliary-Mediated Synthesis | A chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a key reaction. acs.org | High levels of diastereoselectivity can be achieved. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Organocatalysis | Use of small organic molecules (e.g., proline derivatives) to catalyze the stereoselective formation of the isoquinoline core. nih.gov | Metal-free; often environmentally benign. | Catalyst loading can be high; scalability may be a concern. |

Exploration of Challenging C-H Functionalization Positions

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules like isoquinolines without the need for pre-functionalized starting materials. ijpsjournal.com However, the inherent electronic properties of the isoquinoline ring make the regioselective functionalization of certain positions a significant challenge. thieme-connect.de The pyridine (B92270) ring is electron-deficient, which deactivates it towards electrophilic substitution and complicates C-H activation.

Recent advances have largely relied on transition-metal catalysis (e.g., using Rh, Ir, Pd) to achieve regioselective C-H functionalization. researchgate.net A common strategy involves using the nitrogen atom of the isoquinoline or, more frequently, an N-oxide derivative as a directing group to guide the catalyst to a specific C-H bond, often at the C-8 position. thieme-connect.deresearchgate.net Functionalization at other positions, such as C-4, C-5, or within the pyridine ring (C-1, C-3), remains more difficult and is an active area of research.

Future research will focus on:

Developing catalysts with novel ligands that can overcome the inherent reactivity of the isoquinoline nucleus to target challenging positions like C-4 and C-5.

Exploring catalyst-free methods, such as photoredox-mediated reactions, which offer milder conditions and alternative reaction pathways. ijpsjournal.com

Late-stage functionalization, which involves modifying complex, already-assembled molecules. This is highly desirable in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies.

Design of Novel Catalysts Incorporating Isoquinoline Scaffolds

The structural rigidity and ability to coordinate with metals make the isoquinoline scaffold an attractive "privileged" structure for incorporation into chiral ligands for asymmetric catalysis. nih.gov The design of novel catalysts where an isoquinoline derivative serves as the backbone of the ligand is a promising research direction.

These ligands can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in a variety of chemical transformations. For example, chiral ligands containing isoquinoline motifs have been successfully used in:

Asymmetric Oxidation Reactions: A novel class of iron complexes with bis-8-aryl-isoquinoline ligands has been developed for the enantioselective epoxidation of alkenes. acs.org

Asymmetric Allylation: Chiral ligands are used with copper catalysts for the asymmetric allylation of dihydroisoquinolines, a key step in the synthesis of several isoquinoline alkaloids. nih.gov

Asymmetric Hydrogenation: Chiral P,N-ligands that include an isoquinoline moiety are effective in the rhodium-catalyzed asymmetric hydrogenation of various substrates. researchgate.net

The future in this field lies in the modular synthesis of these ligands, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions. The development of a diverse library of isoquinoline-based ligands could provide new catalytic systems for previously challenging asymmetric transformations. thieme-connect.com

Expansion of Material Science Applications for Halogenated and Nitrated Isoquinolines

The unique electronic and structural features of 5-Iodo-8-nitroisoquinoline make it and related compounds promising candidates for advanced materials. The presence of a heavy halogen atom (iodine) and a strongly electron-withdrawing nitro group on the aromatic scaffold can impart specific properties relevant to materials science.

Organic Electronics: The electron-deficient nature of the nitrated aromatic system suggests potential applications in n-type organic semiconductors, which are crucial components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Non-Linear Optics (NLO): Molecules with strong electron donor and acceptor groups can exhibit significant NLO properties. While this compound only has an acceptor group, its derivatives could be designed to have large hyperpolarizability, making them useful for applications in telecommunications and optical computing.

Crystal Engineering: The iodine atom can participate in halogen bonding, a strong, directional non-covalent interaction. This can be exploited to control the self-assembly of molecules in the solid state, creating well-ordered crystalline materials with tailored architectures for applications like gas storage or separation. acs.orgacs.org

Corrosion Inhibition: The nitrogen and oxygen atoms in nitro-substituted hydroxyquinolines can effectively coordinate to metal surfaces, and such compounds have been investigated as corrosion inhibitors. researchgate.netresearchgate.net

Future research will likely focus on synthesizing a wider range of halogenated and nitrated isoquinolines and systematically studying how the position and nature of these functional groups influence their photophysical, electronic, and self-assembly properties.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The synthesis of complex molecules like substituted isoquinolines is often a resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by accelerating both the design of synthetic routes and the discovery of new molecules. arxiv.org

Key areas where AI is making an impact include:

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and propose one or more synthetic pathways by working backward from the product. dntb.gov.ua These models are trained on vast databases of known chemical reactions and can identify disconnections that a human chemist might overlook. For complex heterocyclic systems like isoquinolines, where ring-formation reactions are critical, specialized transfer learning methods are being developed to improve prediction accuracy due to lower data availability for such reactions. nih.govacs.org

Reaction Outcome and Condition Prediction: ML models can predict the likely outcome of a reaction, including yield and stereoselectivity, under various conditions (e.g., catalyst, solvent, temperature). This allows for in silico optimization, reducing the number of experiments needed in the lab.

Automated Synthesis: AI-driven retrosynthesis can be coupled with robotic platforms to create fully automated synthesis workflows. An AI planner designs the route, and a robotic system executes the sequence of reactions, purifications, and analyses.

For isoquinoline synthesis, AI could help navigate the complex landscape of C-H functionalization by predicting the most effective catalyst and conditions to achieve a desired regioselectivity. Furthermore, generative models can design novel isoquinoline derivatives with specific desired properties for pharmaceutical or material science applications. arxiv.orgchemrxiv.org The primary challenge remains the need for large, high-quality, and well-structured datasets to train robust and accurate models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-8-nitroisoquinoline, and how do reaction conditions influence yield?

- Methodology :

- Iodination : Start with 8-nitroisoquinoline derivatives. Use N-iodosuccinimide (NIS) in acetic acid under reflux (80–100°C) for regioselective iodination at the 5-position .

- Nitro Group Retention : Ensure the nitro group at position 8 is preserved by avoiding reducing conditions during iodination. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

- Yield Optimization : Vary solvent polarity (e.g., DMF vs. dichloromethane) and temperature to maximize yield. For example, DMF increases solubility but may require post-reaction purification via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use and NMR in DMSO-d6 to identify aromatic protons (δ 8.1–9.8 ppm) and carbons (δ 118–148 ppm). The iodine atom’s inductive effect deshields adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 315.93 (CHINO) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and nitro-group orientation .

Advanced Research Questions

Q. How do structural modifications at the 5- and 8-positions affect the compound’s bioactivity?

- Methodology :

- Comparative SAR Analysis : Synthesize analogs (e.g., 5-Bromo-8-nitroisoquinoline, 5-Chloro-8-hydroxyquinoline) and test antimicrobial activity. Use MIC assays against S. aureus and E. coli .

- Key Findings :

| Compound | Substituents | MIC (µg/mL) |

|---|---|---|

| This compound | I (5), NO (8) | 24.6 |

| 5-Chloro-8-nitroquinoline | Cl (5), NO (8) | 18.2 |

| 8-Nitroquinoline | NO (8) | 32.4 |

- Conclusion : Electron-withdrawing groups (I, Cl, NO) enhance bioactivity by increasing electrophilicity .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Use Gaussian 16 to model transition states for SNAr reactions. Compare activation energies for substitutions at the 5- vs. 8-positions .

- Hammett Analysis : Correlate substituent effects (σ for NO = +1.43) with reaction rates in DMSO .

- Validation : Experimental kinetic studies (UV-Vis monitoring) confirm computational predictions .

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

- Methodology :

- Controlled Assays : Standardize testing conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Synchrotron Studies : Use X-ray absorption spectroscopy (XAS) to probe iodine’s electronic environment in vivo, linking structural features to activity discrepancies .

- Meta-Analysis : Aggregate data from PubChem, Reaxys, and EPA DSSTox to identify outliers and refine SAR models .

Data Interpretation and Reporting Guidelines

Q. How should researchers report purity and stability data for this compound?

- Methodology :

- HPLC : Use a C18 column (acetonitrile:water 70:30) with UV detection at 254 nm. Report retention time (e.g., 6.8 min) and peak area ≥98% .

- Stability Tests : Store samples at –20°C and monitor decomposition via NMR every 3 months. Publish degradation products (e.g., 8-nitroisoquinoline-5-ol) .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.